

A Comprehensive Technical Guide to the Synthesis and Characterization of Chromic Sulfate Pentadecahydrate

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Compound of Interest

Compound Name: Chromic sulfate pentadecahydrate

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This technical guide provides an in-depth overview of the synthesis and characterization of **chromic sulfate pentadecahydrate** ($\text{Cr}_2(\text{SO}_4)_3 \cdot 15\text{H}_2\text{O}$), a significant inorganic compound with applications in various industrial and research fields. This document details experimental protocols, data presentation, and workflow visualizations to assist professionals in the effective handling and analysis of this compound.

Introduction to Chromic Sulfate Hydrates

Chromium(III) sulfate exists in several hydrated forms, with the general formula $\text{Cr}_2(\text{SO}_4)_3 \cdot x\text{H}_2\text{O}$, where 'x' can range from 0 to 18.^{[1][2]} The degree of hydration significantly impacts the compound's properties, most notably its color and solubility. The most common forms include the anhydrous salt ($\text{Cr}_2(\text{SO}_4)_3$), the octadecahydrate ($\text{Cr}_2(\text{SO}_4)_3 \cdot 18\text{H}_2\text{O}$), and the pentadecahydrate ($\text{Cr}_2(\text{SO}_4)_3 \cdot 15\text{H}_2\text{O}$).^[1] While the anhydrous form is violet and insoluble in water, the hydrated salts are water-soluble.^[1]

Chromic sulfate pentadecahydrate is distinguished by its green color, which arises from the specific coordination chemistry of the chromium(III) ion with water and sulfate ligands.^[1] This guide will focus on the synthesis and detailed characterization of this particular hydrate.

Comparative Properties of Common Hydrates

The following table summarizes the key physical and chemical properties of the pentadecahydrate and octadecahydrate forms for easy comparison.

Property	Chromic Sulfate Pentadecahydrate	Chromic Sulfate Octadecahydrate
Chemical Formula	$\text{Cr}_2(\text{SO}_4)_3 \cdot 15\text{H}_2\text{O}$	$\text{Cr}_2(\text{SO}_4)_3 \cdot 18\text{H}_2\text{O}$
Molar Mass	662.4 g/mol [1][3]	716.45 g/mol [1][2]
Appearance	Green solid[1][2]	Violet solid[1]
CAS Number	10031-37-5[1][2][3]	13520-66-6[1][2]
Density	1.86 g/cm ³ [1][2][4]	1.709 g/cm ³ [1][2][4]
Solubility in Water	Soluble[1]	Readily soluble[2]

Synthesis of Chromic Sulfate Pentadecahydrate

There are two primary methods for synthesizing **chromic sulfate pentadecahydrate**. The first involves the reduction of a hexavalent chromium compound, and the second is achieved through the controlled thermal dehydration of the higher octadecahydrate form.

Synthesis via Reduction of Hexavalent Chromium

A widely used and economically efficient method for producing chromium(III) sulfate involves the reduction of hexavalent chromium compounds, such as sodium dichromate ($\text{Na}_2\text{Cr}_2\text{O}_7$), using sulfur dioxide (SO_2).[1] This process is crucial as it converts toxic hexavalent chromium into the more stable trivalent state.[1]

- **Preparation of Reactant Solution:** Prepare an aqueous solution of sodium dichromate ($\text{Na}_2\text{Cr}_2\text{O}_7$).
- **Acidification:** Acidify the solution by adding sulfuric acid (H_2SO_4).
- **Reduction Step:** Bubble sulfur dioxide (SO_2) gas through the acidified dichromate solution. The SO_2 acts as the reducing agent. This step is often performed in a specialized absorption tower to maximize gas-liquid contact and reaction efficiency.[1]

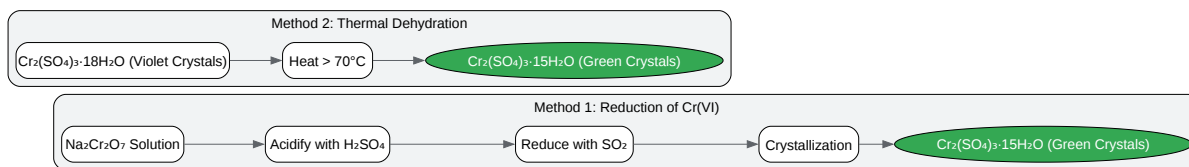
- **Reaction Monitoring:** The color of the solution will change from orange (indicative of Cr(VI)) to green, signaling the formation of Cr(III) sulfate.
- **Crystallization:** Concentrate the resulting green solution by slow evaporation to the point of saturation.
- **Isolation and Drying:** Cool the saturated solution to induce crystallization of **chromic sulfate pentadecahydrate**. Isolate the green crystals by filtration, wash with a small amount of cold deionized water, and dry under controlled conditions to prevent further dehydration.

Synthesis via Thermal Dehydration

Chromic sulfate pentadecahydrate can also be reliably obtained by heating the octadecahydrate form.

- **Starting Material:** Obtain high-purity chromic sulfate octadecahydrate ($[\text{Cr}(\text{H}_2\text{O})_6]_2(\text{SO}_4)_3 \cdot 6\text{H}_2\text{O}$).
- **Controlled Heating:** Place the octadecahydrate crystals in a temperature-controlled oven or on a heating mantle.
- **Dehydration:** Heat the sample to a temperature above 70 °C.^[2] This thermal process removes three of the outer sphere water molecules from the crystal lattice.
- **Monitoring:** The transformation is accompanied by a color change from violet to green.
- **Final Product:** Once the color change is complete and uniform, the resulting green solid is **chromic sulfate pentadecahydrate**. Further heating will lead to the formation of the anhydrous sulfate.^[2]

Synthesis Workflow Diagram



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Caption: Synthesis pathways for **chromic sulfate pentadecahydrate**.

Characterization Techniques

A suite of analytical techniques is employed to confirm the identity, purity, and structural properties of the synthesized **chromic sulfate pentadecahydrate**.

Spectroscopic Characterization

Spectroscopic methods provide valuable insights into the chemical bonding and electronic structure of the compound.[1]

FTIR spectroscopy is used to identify the functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]

- Expected Results: The FTIR spectrum is expected to show characteristic absorption bands for the sulfate ions (SO_4^{2-}) and the water molecules (H_2O) of hydration.[1]
- Experimental Protocol:
 - Prepare a sample by mixing a small amount of the dried compound with potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.
 - Record the spectrum, typically in the range of 4000 to 400 cm^{-1} .

- Analyze the positions and shapes of the absorption bands to identify the vibrational modes of the sulfate and water ligands.

While specific data for this compound is not widely available, other chromium(III) complexes are known to exhibit sharp-line luminescence in the red or near-infrared region.^[1] This technique could provide insights into the electronic structure and local environment of the Cr(III) ion.

- Experimental Protocol:
 - Place the solid sample in a sample holder within a spectrofluorometer.
 - Excite the sample with a suitable wavelength of light (typically from a xenon lamp or laser).
 - Record the emission spectrum to identify any photoluminescent properties.

Thermal Analysis

Thermal analysis techniques are instrumental in determining the hydration state and thermal stability of the compound.^[1]

- Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
- Expected Results: TGA will show distinct mass loss steps corresponding to the removal of the 15 water molecules upon heating. DSC will show endothermic peaks associated with these dehydration events.
- Experimental Protocol:
 - Place a precisely weighed sample (typically 5-10 mg) into an appropriate TGA/DSC pan (e.g., alumina or platinum).
 - Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
 - Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

- Analyze the resulting curves to determine the temperatures of dehydration and decomposition.

X-ray Diffraction (XRD)

XRD is a primary technique for investigating the crystalline structure of materials.[1] Different hydration states of chromium(III) sulfate exhibit distinct XRD patterns.[1]

- Expected Results: The XRD pattern of a polycrystalline powder will provide a unique "fingerprint" that can be used for phase identification. While the octadecahydrate is reported to have a cubic crystal structure, specific crystallographic data for the pentadecahydrate is scarce in the literature.[1] A single-crystal X-ray diffraction analysis would be required to definitively determine its crystal system and unit cell parameters.[1]
- Experimental Protocol (Powder XRD):
 - Finely grind the crystalline sample to a homogeneous powder.
 - Mount the powder on a sample holder.
 - Place the holder in the X-ray diffractometer.
 - Scan the sample over a range of 2θ angles while irradiating it with a monochromatic X-ray beam.
 - The resulting diffractogram, a plot of intensity versus 2θ , is used for analysis.

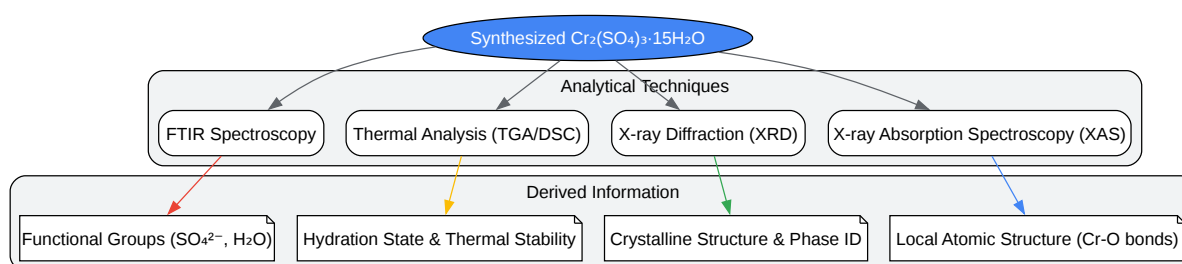
X-ray Absorption Spectroscopy (XAS)

XAS is a powerful technique for probing the local atomic structure and electronic state of the chromium ions.

- Expected Results: Analysis of the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) can reveal key details. The chromium(III) ion is expected to be octahedrally coordinated by six oxygen atoms from both sulfate ligands and water molecules.[1] XAS can determine precise Cr-O bond lengths and coordination numbers.[1]

- Experimental Protocol:
 - Prepare a thin, uniform sample of the compound.
 - Mount the sample in the beamline of a synchrotron radiation source.
 - Measure the X-ray absorption coefficient as a function of incident X-ray energy around the chromium K-edge.
 - Process and analyze the resulting spectrum to extract structural parameters.

Characterization Workflow Diagram



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Caption: Workflow for the characterization of **chromic sulfate pentadecahydrate**.

Summary of Expected Characterization Data

The following table summarizes the expected outcomes from the key characterization techniques described.

Technique	Parameter Measured	Expected Outcome for $\text{Cr}_2(\text{SO}_4)_3 \cdot 15\text{H}_2\text{O}$
FTIR	Vibrational Modes	Characteristic absorption bands for SO_4^{2-} (around 1100 cm^{-1}) and H_2O (broad peak around 3400 cm^{-1} and bending around 1630 cm^{-1}).
TGA/DSC	Mass Loss vs. Temperature	Stepwise mass loss corresponding to the removal of 15 water molecules, accompanied by endothermic peaks in the DSC curve.
Powder XRD	Diffraction Pattern	A unique powder diffraction pattern distinguishing it from other hydrates and the anhydrous form.
XAS	Cr K-edge Absorption	XANES confirms Cr(III) oxidation state. EXAFS reveals an octahedral coordination sphere with Cr-O bond distances characteristic of coordinated water and sulfate ligands.

This guide provides a foundational framework for the synthesis and comprehensive characterization of **chromic sulfate pentadecahydrate**, equipping researchers with the necessary protocols and expected outcomes for their scientific endeavors.

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